molecular formula C4H5Br2NS B2626940 5-Bromothiophen-3-amine hbr CAS No. 2173992-08-8

5-Bromothiophen-3-amine hbr

Cat. No. B2626940
M. Wt: 258.96
InChI Key: PFLQHZKOOOGAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromothiophen-3-amine hbr is a chemical compound with the molecular formula C4H5Br2NS . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Halogen Migration and Amination Reactions Research by Plas et al. (2010) demonstrated the use of 5-Bromothiophen-3-amine in reactions involving halogen migration and amination. The study outlined a process where bromothiophenes, when treated with potassium amide in liquid ammonia, undergo bromine migration followed by amination to produce amino-thiophenes. This method showcases the compound's utility in synthesizing derivatives of thiophene through selective halogenation and functionalization processes Plas et al., 2010.

Synthesis of Thienopyridones In another study, Iaroshenko et al. (2013) highlighted the application of bromothiophenes in synthesizing thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones. This was achieved through Sonogashira coupling with terminal alkynes followed by an intramolecular C–N bond-forming reaction. The process exemplifies the compound's role in constructing novel heterocyclic systems, which are valuable in pharmaceutical chemistry Iaroshenko et al., 2013.

Palladium-Catalyzed Amination Ahmad et al. (2019) explored the palladium-catalyzed amination of bromothiophenes, providing insights into the mechanistic aspects of such reactions. This research underscores the importance of 5-Bromothiophen-3-amine in facilitating the formation of carbon-nitrogen bonds, a fundamental step in the synthesis of many organic compounds Ahmad et al., 2019.

Electrochemical Studies The work of Durandetti et al. (1997) on the electrochemical coupling of bromothiophenes with alkyl and alkenyl halides presents a novel approach to forming C-C bonds. This study highlights the compound's applicability in electrochemical synthesis methods, offering a green and efficient pathway for constructing complex molecules Durandetti et al., 1997.

Antibacterial and Antifungal Activities Research by Sharma et al. (2022) into 5-bromothiophene-based dihydropyrimidinones revealed potential antibacterial and antifungal activities. This application demonstrates the potential of 5-Bromothiophen-3-amine derivatives in the development of new antimicrobial agents, showcasing the compound's relevance in medicinal chemistry Sharma et al., 2022.

Safety And Hazards

While the specific safety and hazards of 5-Bromothiophen-3-amine hbr are not detailed in the search results, it’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

5-bromothiophen-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.BrH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRWDDRLFATMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophen-3-amine hbr

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